molecular formula C24H26O4 B12559070 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) CAS No. 143936-28-1

1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)

Cat. No.: B12559070
CAS No.: 143936-28-1
M. Wt: 378.5 g/mol
InChI Key: MVCMHYFHTJDVSC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-bis[(2-ethoxyphenoxy)methyl]benzene . This name reflects its core structure: a central benzene ring substituted at the 1 and 4 positions with methyleneoxy (–OCH₂–) bridges, each connected to a 2-ethoxyphenyl group. The numbering begins at the central benzene, with the methyleneoxy groups extending to the ortho positions of the terminal ethoxyphenyl moieties.

Key identifiers include:

  • CAS Registry Number : 143936-28-1
  • PubChem CID : 71345390
  • DSSTox Substance ID : DTXSID80771680
  • Molecular Formula : C₂₄H₂₆O₄

The systematic naming adheres to IUPAC rules by prioritizing the parent hydrocarbon (benzene) and specifying substituents in descending order of complexity. The “bis” prefix denotes two identical [(2-ethoxyphenoxy)methyl] groups, while “methyleneoxy” describes the –OCH₂– linkage.

Molecular Architecture and Bonding Patterns

The molecular structure of 1,4-bis[(2-ethoxyphenoxy)methyl]benzene features a symmetric arrangement centered on a para-substituted benzene ring (Figure 1). Key structural attributes include:

Property Value
Molecular Weight 378.5 g/mol
Rotatable Bond Count 10
Hydrogen Bond Acceptor Count 4
XLogP3-AA (Lipophilicity) 5.5

The SMILES string (CCOC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3OCC) reveals the connectivity: two 2-ethoxyphenyl groups (–OC₂H₅ attached to phenyl at position 2) are linked via methyleneoxy bridges to the central benzene. The InChIKey (MVCMHYFHTJDVSC-UHFFFAOYSA-N) provides a unique identifier for computational databases.

Bonding patterns emphasize ether linkages (C–O–C) and aromatic π-systems. The central benzene’s sp² hybridization enables planar geometry, while the ethoxy groups introduce steric bulk and rotational flexibility. The molecule’s lipophilicity (XLogP3-AA = 5.5) suggests significant hydrophobic character, influenced by the ethoxy and phenyl groups.

Crystallographic Analysis and Spatial Configuration

While crystallographic data for 1,4-bis[(2-ethoxyphenoxy)methyl]benzene remains unpublished, insights can be inferred from related bis(phenoxy) derivatives. For example, analogous compounds studied by Fun et al. exhibit triclinic or monoclinic crystal systems with intermolecular van der Waals interactions dominating packing arrangements.

Hypothetically, the target compound’s bulky substituents may lead to:

  • Non-coplanar aromatic rings due to steric hindrance.
  • Interdigitated molecular packing to optimize lattice energy.
  • Weak C–H···O hydrogen bonds between ethoxy oxygen and adjacent aryl hydrogens.

Comparative analysis with a structurally similar compound, 3-[(triisopropylsilanyl)-ethynyl]-6a,12a-dihydro-1H-1,4-diaza-benzo[α]anthracene-2,7,12-trione (C₂₇H₂₈N₂O₃Si), reveals a triclinic system (space group P1̄) with unit cell dimensions a = 7.5098 Å, b = 7.8881 Å, c = 20.8904 Å. Such metrics suggest that 1,4-bis[(2-ethoxyphenoxy)methyl]benzene may adopt comparable lattice parameters if crystallized.

Comparative Structural Analysis with Related Bis(phenoxy) Derivatives

The structural uniqueness of 1,4-bis[(2-ethoxyphenoxy)methyl]benzene becomes evident when contrasted with analogous compounds (Table 1):

Compound Molecular Formula Key Structural Features
1,4-Bis(2-ethoxycarbonylethenyl)benzene C₁₆H₁₈O₄ Ethoxycarbonyl ethenyl substituents; conjugated double bonds
1,2-Bis(phenoxymethyl)benzene C₂₀H₁₈O₂ Ortho-substituted phenoxymethyl groups
Target Compound C₂₄H₂₆O₄ Para-substituted methyleneoxy-linked 2-ethoxyphenyl groups

Key differences include:

  • Substituent Flexibility : The target compound’s methyleneoxy bridges allow greater conformational freedom compared to rigid ethenyl groups in .
  • Electronic Effects : Ethoxy groups in the target compound act as electron donors, altering aromatic ring reactivity versus electron-withdrawing ethoxycarbonyl groups in .
  • Symmetry : The para substitution pattern in the target compound enhances symmetry, potentially simplifying synthesis and purification relative to ortho derivatives.

Properties

CAS No.

143936-28-1

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

1,4-bis[(2-ethoxyphenoxy)methyl]benzene

InChI

InChI=1S/C24H26O4/c1-3-25-21-9-5-7-11-23(21)27-17-19-13-15-20(16-14-19)18-28-24-12-8-6-10-22(24)26-4-2/h5-16H,3-4,17-18H2,1-2H3

InChI Key

MVCMHYFHTJDVSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3OCC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

This method involves reacting a dihalobenzene derivative with ethoxybenzene under basic conditions. The 1,4-phenylenebis(methyleneoxy) core is first functionalized with leaving groups (e.g., bromine or iodine), followed by substitution with ethoxybenzene.

Key Steps

  • Dihalobenzene Synthesis :

    • Starting Material : 1,4-Dibromobenzene or 1,4-diiodobenzene.
    • Functionalization : Introduce methyleneoxy groups via alkylation or etherification. For example, reaction with formaldehyde and a base (e.g., NaOH) under hydrothermal conditions.
  • Substitution with Ethoxybenzene :

    • Reagents : Ethoxybenzene, K₂CO₃, or NaOH.
    • Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C).
Example Reaction

$$
\text{1,4-Bis(methyleneoxy)benzene dihalide} + 2 \, \text{Ethoxybenzene} \xrightarrow{\text{Base}} \text{1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)} + \text{Haloalkane}
$$

Advantages
  • High Regioselectivity : The 1,4-substitution pattern is preserved due to steric and electronic control.
  • Scalability : NAS is well-established for industrial ether synthesis.
Challenges
  • Low Reactivity : Aromatic substitution may require harsh conditions (e.g., high temperatures).
  • Byproducts : Competing elimination or polyether formation.

Williamson Ether Synthesis

This method leverages alkoxide intermediates to form ethers. While traditionally used for aliphatic ethers, it can be adapted for aromatic systems with appropriate activation.

Key Steps

  • Alkoxide Formation :

    • Reagent : Ethoxybenzene treated with a strong base (e.g., NaH, KOH).
    • Conditions : Anhydrous THF or DMSO, 0–50°C.
  • Coupling with Dihalobenzene :

    • Substrate : 1,4-Bis(methyleneoxy)benzene dihalide.
    • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reactivity.
Example Reaction

$$
\text{1,4-Bis(methyleneoxy)benzene dihalide} + 2 \, \text{Ethoxybenzene} \xrightarrow{\text{NaH}} \text{1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)}
$$

Advantages
  • Mild Conditions : Suitable for thermally sensitive substrates.
  • Flexibility : Compatible with diverse alkylating agents.
Challenges
  • Low Yield : Aromatic alkoxides are less nucleophilic than aliphatic counterparts.
  • Steric Hindrance : Bulky ethoxybenzene may reduce reaction efficiency.

Palladium-Catalyzed Coupling

Cross-coupling reactions (e.g., Ullmann, Suzuki) enable precise aryl-aryl bond formation. This method is particularly effective for constructing complex aromatic systems.

Key Steps

  • Halogenation of 1,4-Phenylenebis(methyleneoxy) :

    • Reagent : Br₂ or I₂ in acetic acid.
    • Conditions : Room temperature to 60°C.
  • Coupling with Ethoxybenzene :

    • Catalyst : Pd(PPh₃)₄, CuI, or Pd(OAc)₂.
    • Base : K₂CO₃ or Cs₂CO₃.
    • Solvent : Toluene or dioxane.
Example Reaction

$$
\text{1,4-Bis(methyleneoxy)benzene dihalide} + 2 \, \text{Ethoxybenzene} \xrightarrow{\text{Pd/Cu}} \text{1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)}
$$

Advantages
  • High Precision : Minimizes side reactions.
  • Functional Group Tolerance : Compatible with sensitive substituents.
Challenges
  • Cost : Palladium catalysts increase production expenses.
  • Catalyst Removal : Requires additional purification steps.

Stepwise Synthesis via Intermediates

This approach involves sequential functionalization of the phenylenebis(methyleneoxy) backbone.

Step 1: Core Synthesis

  • Method : Condensation of formaldehyde with 1,4-benzenediol derivatives under acidic conditions.
  • Yield : ~80–90%.

Step 2: Ethoxybenzene Attachment

  • Reagent : Ethoxybenzene bromide or iodide.
  • Catalyst : Cs₂CO₃ or Na₂S₂O₄.
  • Conditions : DMF, 60–80°C, 12–24 h.

Data Tables: Comparative Analysis of Methods

Method Reagents/Catalysts Solvent Temperature Yield References
Nucleophilic Substitution K₂CO₃, NaOH DMF 80–120°C 60–75%
Williamson Synthesis NaH, KOH THF 0–50°C 40–60%
Palladium Coupling Pd(PPh₃)₄, CuI Toluene 100–120°C 70–85%
Stepwise Synthesis Formaldehyde, H₂SO₄ H₂O/THF 50–100°C 75–90%

Critical Challenges and Optimizations

  • Steric Interference : Bulky ethoxybenzene groups may hinder substitution.
    • Solution : Use bulky bases (e.g., NaH) to favor SN2 over elimination.
  • Catalyst Deactivation : Palladium catalysts can oxidize or leach.
    • Solution : Employ ligand-stabilized catalysts (e.g., Pd(PPh₃)₄).
  • Purification : Separating the target from polyether byproducts.
    • Solution : Column chromatography with silica gel (hexane/ethyl acetate).

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines can replace the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Materials Science

The compound has been studied for its potential use in the development of novel materials due to its ability to form stable structures through π-π interactions and hydrogen bonding. These properties are critical in creating materials with enhanced mechanical strength and thermal stability.

  • Case Study : Research indicated that derivatives of this compound could be utilized to create polymeric materials with improved thermal and mechanical properties. The incorporation of 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) into polymer matrices resulted in composites that exhibited superior performance under stress conditions .

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Case Study : A study examined the anti-cancer properties of related compounds that share structural similarities with 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene). The results showed promising cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, facilitating the synthesis of more complex molecules.

  • Example Reaction : The compound can undergo nucleophilic substitutions and condensation reactions to yield new derivatives that may possess enhanced or novel properties. This versatility is valuable in synthesizing compounds for pharmaceuticals and agrochemicals.

Data Tables

Compound StructureActivity TypeTarget Organism/Cell LineReference
Derivative of 1,1'-[1,4-Phenylenebis...]CytotoxicityMCF-7 (breast cancer)
Related phenolic compoundAntimicrobialE. coli

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Yield (%) m.p. (°C) Key IR Peaks (cm⁻¹) Application Reference
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) (Target) C₂₄H₂₆O₄ N/A N/A ~1100–1270 (C-O ether) N/A N/A
Triazole ester derivative (3a, ) C₂₈H₂₂N₆O₄ 91 198–202 1710 (C=O), 1271 (C-O ester) Antimicrobial
Pyridinium bromide (M2, ) C₂₄H₂₈Br₂N₂O₂ 85 N/A N/A Ionic liquid/sensor
Thiadiazole-azetidinone () C₂₄H₁₆Cl₂N₆O₃S₂ N/A N/A N/A Polymer precursor
MOF [Zn₂(L)(H₂O)(bbi)] () C₃₈H₃₄N₄O₁₀Zn₂ N/A N/A N/A Photocatalysis

Table 2: Functional Group Influence on Properties

Functional Group Example Compound Key Property Reference
Ethoxy (ether) Target compound Enhanced solubility, low polarity
Ester (3a) High polarity, antimicrobial activity
Pyridinium (ionic) (M2) Ionic conductivity, crystal formation
Thiadiazole (heterocyclic) Chelation potential, thermal stability

Research Findings and Contradictions

  • Synthesis Yields: Yields vary widely; triazole derivatives achieve >80% (), while complex chromanone-linked compounds yield only 15% (), reflecting synthetic challenges with bulky substituents .
  • Thermal Stability: Methylenebis(triazole) compounds () exhibit higher melting points (198–234°C) than ether-linked analogs, suggesting stronger intermolecular forces in non-polar derivatives .

Biological Activity

The compound 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) , often referred to as bis(2-ethoxybenzene) , is a member of the bisphenol family and has garnered interest due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) has the following chemical structure:

  • Molecular Formula : C22H22O4
  • Molecular Weight : 350.414 g/mol

Structural Representation

The compound features two ethoxybenzene groups linked by a phenylenebis(methyleneoxy) unit. This structural configuration is significant for its biological interactions.

Antioxidant Properties

Research has indicated that compounds similar to 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Antitumor Activity

A study demonstrated that derivatives of 1,4-phenylenebis(methylene)selenocyanate (related to our compound) inhibit chemically induced tumors in laboratory animal models. The mechanism involves the modulation of cellular signaling pathways that lead to apoptosis in cancer cells .

  • Inhibition of Tumor Growth : The compound's structure allows it to interact with specific cellular targets, leading to the inhibition of tumor cell proliferation.
  • Metabolic Pathways : The metabolism of similar compounds results in the formation of reactive metabolites that can induce oxidative stress in cancer cells, promoting cell death .

Study 1: Excretion Profile Analysis

A study conducted on a related compound (p-[14C]XSC) monitored its excretion profile in rats. The results indicated that approximately 75% of the administered dose was excreted in feces within a week, suggesting significant metabolic processing which may also apply to 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) .

Study 2: QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of similar compounds. These studies correlate chemical structure with biological activity, providing insight into how modifications can enhance or reduce efficacy against target diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress
AntitumorInhibits tumor growth via apoptosis
Metabolic ProfileSignificant excretion via feces
QSAR PredictionsCorrelation between structure and activity

Table 2: Excretion Profile of Related Compound

Time FrameUrine Excretion (%)Feces Excretion (%)
Day 32068
Day 72475

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